

Crystal Structure Analysis of 6-Methylpyridine-3-sulfonic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Methylpyridine-3-sulfonic acid

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Note: As of the latest literature search, a complete crystal structure determination for **6-Methylpyridine-3-sulfonic acid** has not been publicly reported. This guide will therefore present a detailed crystal structure analysis of the closely related and structurally analogous compound, 3-Pyridinesulfonic acid, to provide a representative understanding of the crystallographic features of this class of compounds. All data and protocols presented herein pertain to 3-Pyridinesulfonic acid.

Introduction

Pyridinesulfonic acids are a class of organic compounds that incorporate both a basic pyridine ring and a strongly acidic sulfonic acid group. This unique combination of functional groups imparts interesting chemical and physical properties, making them valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals. **6-Methylpyridine-3-sulfonic acid**, in particular, is a derivative with potential applications in drug development and materials science. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for predicting its physicochemical properties, such as solubility, stability, and intermolecular interactions, which are critical for its application.

This technical guide provides a comprehensive overview of the crystal structure of 3-Pyridinesulfonic acid as a proxy for **6-Methylpyridine-3-sulfonic acid**. It includes a summary of its crystallographic data, a detailed description of the experimental protocols for crystal structure determination, and visualizations of the molecular structure and experimental workflow.

Crystallographic Data Summary

The crystal structure of 3-Pyridinesulfonic acid was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1/c$. The following tables summarize the key crystallographic data and selected geometric parameters.

Table 1: Crystal Data and Structure Refinement for 3-Pyridinesulfonic Acid

Parameter	Value
Empirical formula	C ₅ H ₅ NO ₃ S
Formula weight	159.16 g/mol
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	
a	5.596(2) Å
b	12.045(5) Å
c	9.428(4) Å
α	90°
β	106.18(3)°
γ	90°
Volume	610.9(4) Å ³
Z	4
Density (calculated)	1.730 Mg/m ³
Absorption coefficient	0.448 mm ⁻¹
F(000)	328
Crystal size	0.25 x 0.20 x 0.15 mm ³
Theta range for data collection	2.66 to 28.29°
Index ranges	-7<=h<=7, -15<=k<=15, -12<=l<=12
Reflections collected	6045
Independent reflections	1498 [R(int) = 0.034]

Completeness to theta = 25.242°	99.8 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1498 / 0 / 92
Goodness-of-fit on F ²	1.05
Final R indices [I>2sigma(I)]	R1 = 0.035, wR2 = 0.095
R indices (all data)	R1 = 0.045, wR2 = 0.103
Largest diff. peak and hole	0.38 and -0.32 e.Å ⁻³

Table 2: Selected Bond Lengths for 3-Pyridinesulfonic Acid

Bond	Length (Å)
S(1)-O(1)	1.445(2)
S(1)-O(2)	1.459(2)
S(1)-O(3)	1.468(2)
S(1)-C(3)	1.775(2)
N(1)-C(2)	1.334(3)
N(1)-C(6)	1.338(3)
C(2)-C(3)	1.389(3)
C(3)-C(4)	1.391(3)
C(4)-C(5)	1.381(4)
C(5)-C(6)	1.379(4)

Table 3: Selected Bond Angles for 3-Pyridinesulfonic Acid

Atoms	Angle (°)
O(1)-S(1)-O(2)	113.8(1)
O(1)-S(1)-O(3)	113.1(1)
O(2)-S(1)-O(3)	112.5(1)
O(1)-S(1)-C(3)	106.5(1)
O(2)-S(1)-C(3)	105.9(1)
O(3)-S(1)-C(3)	104.2(1)
C(2)-N(1)-C(6)	118.4(2)
N(1)-C(2)-C(3)	122.2(2)
C(2)-C(3)-C(4)	118.8(2)
C(2)-C(3)-S(1)	120.7(2)
C(4)-C(3)-S(1)	120.5(2)
C(5)-C(4)-C(3)	119.3(2)
C(6)-C(5)-C(4)	118.8(2)
N(1)-C(6)-C(5)	122.5(2)

Experimental Protocols

The following sections describe the generalized methodologies for the synthesis, crystallization, and crystal structure determination of a pyridine sulfonic acid derivative, based on the procedures for 3-Pyridinesulfonic acid.

Synthesis

The synthesis of 3-Pyridinesulfonic acid can be achieved through the sulfonation of pyridine. A common method involves the reaction of pyridine with a sulfonating agent such as oleum (fuming sulfuric acid) at elevated temperatures. The reaction mixture is then carefully neutralized to precipitate the product, which is subsequently filtered, washed, and dried.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

- **Solvent Selection:** A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For 3-Pyridinesulfonic acid, an aqueous solution is commonly used.
- **Preparation of Saturated Solution:** The synthesized and purified compound is dissolved in the chosen solvent at an elevated temperature to achieve saturation.
- **Slow Evaporation:** The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent over several days to weeks leads to the formation of well-defined single crystals.

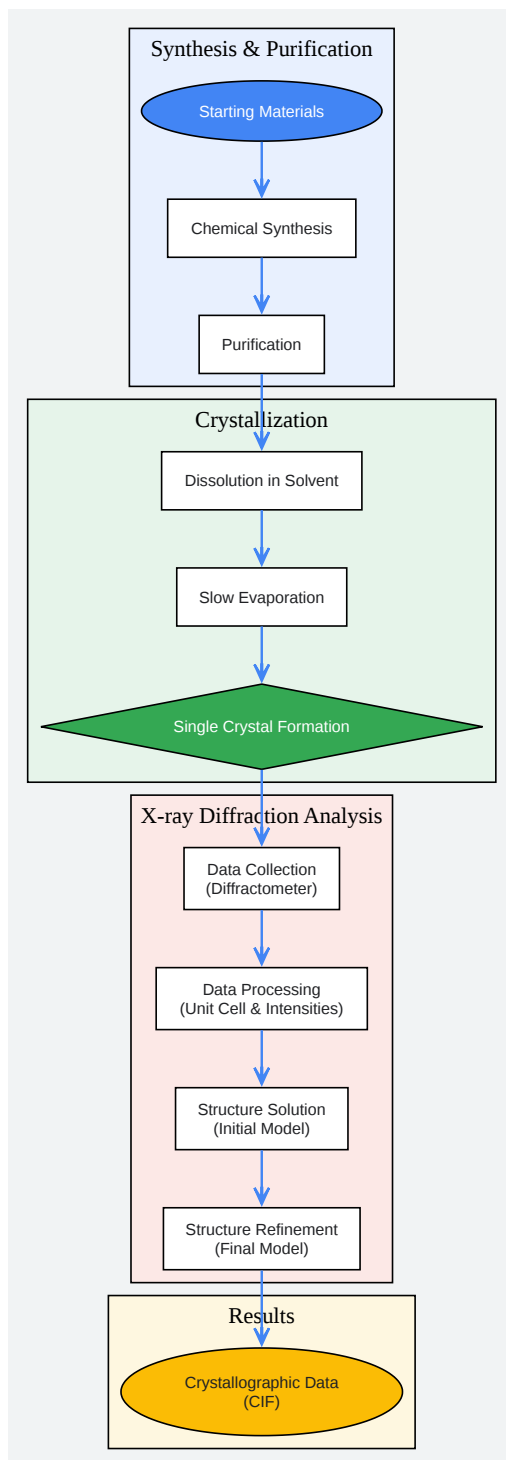
X-ray Diffraction Analysis

- **Crystal Mounting:** A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
- **Data Processing:** The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step involves integration of the reflection intensities and correction for various experimental factors.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental diffraction data to improve the accuracy of the atomic coordinates, and thermal parameters.

Visualizations

The following diagrams illustrate the molecular structure of 3-Pyridinesulfonic acid and a generalized workflow for crystal structure determination.

Caption: Molecular structure of 3-Pyridinesulfonic acid.



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Caption: Experimental workflow for crystal structure determination.

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